1,4-Dibromopentane
Overview
Description
1,4-Dibromopentane is an organic compound with the chemical formula C<sub>5</sub>H<sub>10</sub>Br<sub>2</sub> . It is a colorless liquid with a strong, sweet odor . This compound is used as a building block in organic synthesis and has various applications in the field of chemistry.
Synthesis Analysis
1,4-Dibromopentane can be synthesized through the bromination of 1-pentene using bromine as the brominating agent. The reaction proceeds via electrophilic addition of bromine to the double bond in 1-pentene, resulting in the formation of 1,4-dibromopentane.
Molecular Structure Analysis
The molecular structure of 1,4-dibromopentane consists of a pentane backbone with two bromine atoms attached at positions 1 and 4. The compound adopts a linear configuration.
Chemical Reactions Analysis
- Substitution Reactions : 1,4-Dibromopentane can undergo substitution reactions with nucleophiles. For example, it can react with sodium methoxide to form the corresponding alkoxide compound.
- Elimination Reactions : Under appropriate conditions, 1,4-dibromopentane can undergo elimination reactions to yield 1-pentene by removing a hydrogen bromide molecule.
- Reduction Reactions : Reduction of 1,4-dibromopentane using reducing agents like lithium aluminum hydride can lead to the formation of pentane .
Physical And Chemical Properties Analysis
- Boiling Point : Approximately 98-99°C at 25 mmHg.
- Melting Point : -34.4°C .
- Density : 1.687 g/mL at 25°C.
- Refractive Index (n<sub>20</sub>/D) : 1.5085 (literature value).
Scientific Research Applications
Vibrational Analysis
1,4-Dibromopentane has been studied for its vibrational properties. Infrared and Raman spectra have been obtained and interpreted with the help of normal coordinate calculations. Research indicates that six conformers result from rotation about the C1-C2 and C3-C4 bonds, and the compound crystallizes in a specific conformer (Crowder & Smith, 1981).
Low-Frequency Skeletal Vibrations
The neutron inelastic spectra of solid 1,4-dibromobutane and 1,5-dibromopentane were studied at various temperatures. The skeletal bending and torsion modes were assigned on the basis of normal coordinate calculations. This study contributes to understanding the predominant species in solid states of these compounds (Kim, Danner & Sharma, 1981).
Preparation as Precursors to Heteracyclohexanes
1,4-Dibromopentane is used in the preparation of 3-substituted 1,5-dibromopentanes, which are key intermediates in creating liquid crystalline derivatives containing 6-membered heterocyclic rings. This involves various synthetic routes and highlights the compound's utility in complex organic syntheses (Ringstrand et al., 2011).
Electrochemical Formation of Polymeric Alkyl-Mercury Compounds
The electrochemical reduction of α, α-dibromoalkanes, including 1,4-dibromobutane and 1,5-dibromopentane, has been studied. This research is significant for the formation of solid alkyl-mercury compounds, which are polymeric and have potential applications in various fields (Avaca, Gonzalez & Stradiotto, 1977).
NMR Identification of Stable Rotational Conformers
1,4-Dibromopentane has been studied for identifying the most stable rotational conformers. Experimental studies and calculations were used to determine the energy differences and the lowest energy conformer, contributing to the understanding of molecular structures and behaviors (McMahon, 1965).
Safety And Hazards
- Eye Irritant : 1,4-Dibromopentane can cause eye irritation.
- Skin Irritant : It may also irritate the skin.
- Respiratory System : Avoid inhalation, as it can affect the respiratory system.
Future Directions
Research on 1,4-dibromopentane could explore its potential applications in organic synthesis, investigate its reactivity with other compounds, and assess its environmental impact.
properties
IUPAC Name |
1,4-dibromopentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10Br2/c1-5(7)3-2-4-6/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBFRBXEGGRSPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40870724 | |
Record name | Pentane, 1,4-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40870724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dibromopentane | |
CAS RN |
626-87-9 | |
Record name | 1,4-Dibromopentane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=626-87-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentane, 1,4-dibromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626879 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Dibromopentane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8753 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pentane, 1,4-dibromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pentane, 1,4-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40870724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-dibromopentane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.971 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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